molecular formula C10H10BrFN2 B8234467 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole

6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole

Cat. No.: B8234467
M. Wt: 257.10 g/mol
InChI Key: UHITUCZVESSIKQ-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole is an organic compound with the molecular formula C11H12BrFN2. It is a benzimidazole derivative, characterized by the presence of bromine and fluorine atoms at the 6th and 4th positions, respectively, and an isopropyl group at the 1st position. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-bromo-4-fluoro-2-methyl-1H-1,3-benzodiazole with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent, such as acetone, and requires the use of a base like sodium acetate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often recrystallized from solvents like n-heptane to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to the formation of different benzimidazole derivatives .

Scientific Research Applications

6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .

Comparison with Similar Compounds

6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

  • 6-Bromo-4-fluoro-2-methyl-1H-benzimidazole
  • 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole
  • 5-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

These compounds share similar structural features but differ in the position and type of substituents. The unique combination of bromine, fluorine, and isopropyl groups in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

6-bromo-4-fluoro-1-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2/c1-6(2)14-5-13-10-8(12)3-7(11)4-9(10)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHITUCZVESSIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C=C(C=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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